
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Tetrahydropyrimidine Derivatives : A study focused on the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives, revealing these compounds as potential biological agents. The research highlights the antimicrobial activities of these compounds, demonstrating significant inhibition on bacterial and fungal growth, which suggests their utility in developing new antimicrobial drugs (Akbari et al., 2008).
Hydrogen Bonding in Enaminones : Another research delves into the crystal structures of three anticonvulsant enaminones, exploring the significance of hydrogen bonding in these molecules. This study aids in understanding the structural basis of biological activity, which could be pivotal for designing compounds with enhanced biological properties (Kubicki et al., 2000).
Anti-Inflammatory and Analgesic Agents : The synthesis and evaluation of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents were explored. These compounds were tested as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities, indicating their potential in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Agents : Research on the synthesis of quinazolinone and thiazolidinone derivatives revealed their potential as antimicrobial agents. The study underscores the in vitro antibacterial and antifungal activities of these compounds against various microbial strains, suggesting their applicability in combating microbial infections (Desai et al., 2011).
Structural and Chemical Properties
Crystallographic Studies : Crystallographic studies on certain derivatives highlight the importance of molecular structure in determining the biological activities of these compounds. The detailed analysis of crystal structures provides insights into the molecular interactions and stability, contributing to the design of more effective compounds (Kubicki et al., 2000).
Spectroscopic Characterization : The characterization of new thiourea derivatives by spectroscopic methods (IR, NMR) has been conducted, focusing on their antibacterial properties. Such studies are crucial for understanding the chemical nature of these compounds and their interactions with biological targets (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-27-16-9-7-13(8-10-16)18-17(12(2)22-20(26)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASCHKZPMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
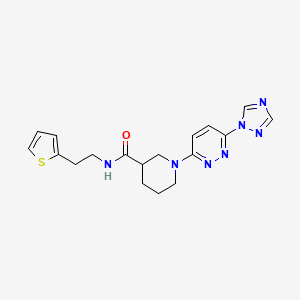
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
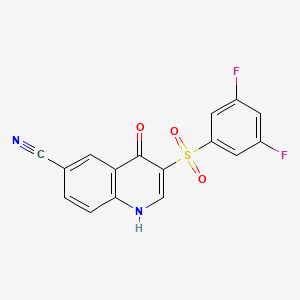
![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
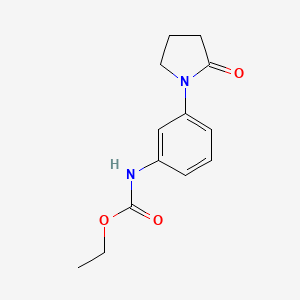
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684758.png)
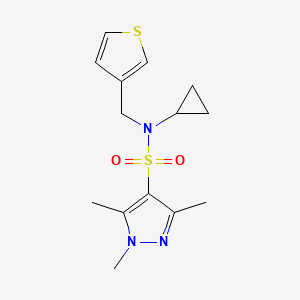
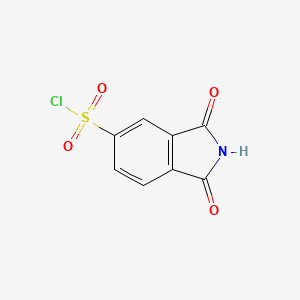
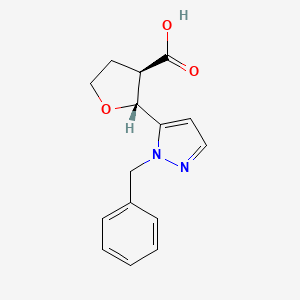
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)